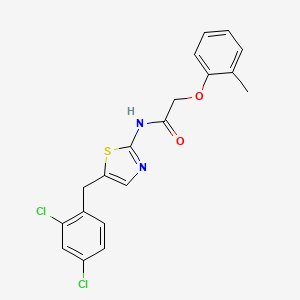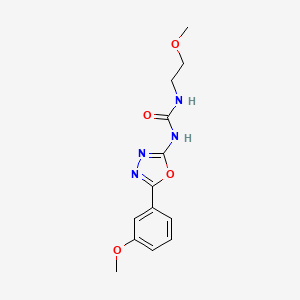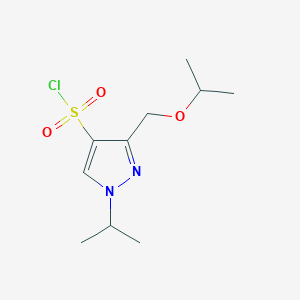
N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(o-tolyloxy)acetamide, commonly known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
DTTA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, DTTA has been investigated for its anti-tumor and anti-inflammatory properties. In biochemistry, DTTA has been used as a tool for studying protein-protein interactions and as a fluorescent probe for detecting metal ions. In material science, DTTA has been explored for its potential use in the development of organic semiconductors and liquid crystals.
作用機序
The mechanism of action of DTTA is still not fully understood. However, it is believed that DTTA exerts its effects by interacting with specific molecular targets, such as proteins and metal ions. DTTA has been shown to bind to metal ions, such as copper and zinc, and to inhibit the activity of enzymes that require these ions as cofactors.
Biochemical and Physiological Effects:
DTTA has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that DTTA can inhibit the proliferation and migration of cancer cells, reduce inflammation, and modulate the activity of enzymes involved in oxidative stress. In vivo studies have shown that DTTA can reduce tumor growth and improve the survival of mice with cancer.
実験室実験の利点と制限
DTTA has several advantages for use in lab experiments. It is stable under a wide range of conditions, has a high solubility in organic solvents, and can be easily synthesized. However, DTTA also has some limitations. It can be toxic at high concentrations, and its effects can be influenced by the presence of other compounds in the experimental system.
将来の方向性
There are several future directions for research on DTTA. One area of interest is the development of DTTA-based fluorescent probes for imaging metal ions in biological systems. Another area of interest is the investigation of DTTA as a potential therapeutic agent for cancer and inflammatory diseases. Additionally, the development of DTTA-based materials for use in electronic devices and sensors is an area of active research.
合成法
DTTA can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzylamine with thioamide, followed by the addition of o-tolyloxyacetyl chloride. The final product is obtained through purification and crystallization.
特性
IUPAC Name |
N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-12-4-2-3-5-17(12)25-11-18(24)23-19-22-10-15(26-19)8-13-6-7-14(20)9-16(13)21/h2-7,9-10H,8,11H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAKUFUDQTWIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(2,4-dichlorobenzyl)thiazol-2-yl)-2-(o-tolyloxy)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2909102.png)
![1-[(Benzenesulfonyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2909103.png)








![N-(4-fluorobenzyl)-2-(5-((4-fluorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2909117.png)

![N-phenylspiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2909120.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2909122.png)